molecular formula C12H15NOS B8647084 Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]- CAS No. 326828-96-0

Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]-

Cat. No. B8647084
CAS RN: 326828-96-0
M. Wt: 221.32 g/mol
InChI Key: JCPGTXJOEHCHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]- is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

326828-96-0

Product Name

Isoxazole, 4,5-dihydro-5,5-dimethyl-3-[(phenylmethyl)thio]-

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

3-benzylsulfanyl-5,5-dimethyl-4H-1,2-oxazole

InChI

InChI=1S/C12H15NOS/c1-12(2)8-11(13-14-12)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

JCPGTXJOEHCHIO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)SCC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.2 g (23.2 mmoles) of anhydrous potassium carbonate and 3.0 g (22.5 mmoles) of 3-chloro-5,5-dimethyl-2-isoxazoline were added, in a nitrogen atmosphere, to a solution of 2.8 g (22.5 mmoles) of benzylmercaptan dissolved in 50 ml of N,N-dimethylformamide. The mixture was stirred at 100° C. for 2 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography to obtain 3.1 g (yield: 62.0%) of 3-benzylthio-5,5-dimethyl-2-isoxazoline as a yellow oily substance (nD20=1.5521).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2.8 g (22.5 mmoles) of benzylmercaptan dissolved in 50 ml of dimethylformamide were added, in a nitrogen current, 3.2 g (23.2 mmoles) of anhydrous potassium carbonate and 3.0 g (22.5 mmoles) of 3-chloro-5,5-dimethyl-2-isoxazoline. The mixture was stirred at 100° C. for 2 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein, and the residue was purified by silica gel column chromatography to obtain 3.1 g (yield: 62.0%) of 3-benzylthio-5,5-dimethyl-2-isoxazoline as a yellow oily substance (refractive index nD20=1.5521).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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